2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole
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Overview
Description
2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, a methyl group, and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole typically involves the condensation of 3,4-difluoroaniline with appropriate thioamide derivatives under controlled conditions. One common method includes the reaction of 3,4-difluoroaniline with 2-bromo-1-phenylethanone in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl groups.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: Similar structure but with an amino group instead of a methyl group.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a thiazole ring.
Uniqueness
2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The combination of fluorine atoms and the thiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-5-methyl-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NS/c1-10-15(11-5-3-2-4-6-11)19-16(20-10)12-7-8-13(17)14(18)9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIUFACZIBXRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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